molecular formula C19H16N4O4S B2589444 N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1171221-29-6

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No.: B2589444
CAS No.: 1171221-29-6
M. Wt: 396.42
InChI Key: ZTQBKDCPDFMPPM-UHFFFAOYSA-N
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Description

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, an oxadiazole ring, and an ethylsulfonyl phenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents like ethylsulfonyl chloride in the presence of a base.

    Coupling with Indole-3-carboxamide: The final step involves coupling the oxadiazole intermediate with indole-3-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the oxadiazole ring or sulfonyl group.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
  • N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Uniqueness

N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is unique due to the specific combination of its functional groups. The presence of the ethylsulfonyl group, in particular, may confer distinct chemical and biological properties compared to its analogs with different sulfonyl substituents.

Properties

IUPAC Name

N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-2-28(25,26)13-9-7-12(8-10-13)18-22-23-19(27-18)21-17(24)15-11-20-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQBKDCPDFMPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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